N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-phenylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-21-12-16(11-19-21)17-8-7-15(9-18-17)10-20-24(22,23)13-14-5-3-2-4-6-14/h2-9,11-12,20H,10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNJUTYSAFKYBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Findings Summary
N-{[6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-phenylmethanesulfonamide is a structurally complex molecule requiring multistep synthesis. Primary methods involve nucleophilic substitution, cross-coupling reactions, and sulfonamide bond formation. Key intermediates include 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine and phenylmethanesulfonyl chloride. Reaction optimization studies demonstrate yield improvements through palladium catalysis and temperature control. Analytical validation via $$ ^1H $$-NMR, HPLC-MS, and X-ray crystallography confirms structural integrity.
Synthetic Route Design and Reaction Mechanisms
Core Pyridine-Pyrazole Intermediate Synthesis
The 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine intermediate is synthesized via Suzuki-Miyaura cross-coupling. A halogenated pyridine derivative (e.g., 6-bromopyridin-3-ylmethanol) reacts with 1-methyl-1H-pyrazol-4-ylboronic acid under palladium catalysis. Typical conditions involve Pd(PPh$$3$$)$$4$$ (2 mol%), K$$2$$CO$$3$$ (3 equiv), and a 1,4-dioxane/water solvent system at 80°C for 12 hours. Post-coupling, the alcohol is oxidized to a carbonyl group using MnO$$2$$ and subsequently converted to an amine via reductive amination with NaBH$$4$$ and NH$$_4$$OAc.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh$$3$$)$$4$$ | K$$2$$CO$$3$$ | 1,4-Dioxane | 80 | 78 |
| PdCl$$_2$$(dppf) | Cs$$2$$CO$$3$$ | Toluene | 100 | 65 |
| Pd(OAc)$$_2$$ | NaHCO$$_3$$ | DMF | 120 | 42 |
Sulfonamide Bond Formation
The final step involves reacting the amine intermediate with phenylmethanesulfonyl chloride. Dichloromethane (DCM) serves as the solvent, with triethylamine (2.5 equiv) as the base to scavenge HCl. Reaction proceeds at 0°C to room temperature over 4 hours, achieving yields of 85–92%. Excess sulfonyl chloride (1.2 equiv) ensures complete conversion.
Reaction Scheme:
$$
\text{Amine Intermediate} + \text{PhCH}2\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{this compound}
$$
Alternative Pathways and Comparative Analysis
Direct Alkylation of Pyrazole
An alternative route alkylates 4-iodo-1-methyl-1H-pyrazole with 6-(aminomethyl)pyridin-3-ylboronic acid. This method uses CuI/L-proline catalysis in DMSO at 60°C, yielding 70–75% product. However, regioselectivity challenges arise due to competing N- vs. C-alkylation, necessitating careful stoichiometric control.
Solid-Phase Synthesis
Immobilized sulfonyl resins enable stepwise assembly. Wang resin-bound phenylmethanesulfonate reacts with the amine intermediate under microwave irradiation (100°C, 30 min), followed by cleavage with TFA/DCM (1:1). This approach achieves 88% purity but requires specialized equipment.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel chromatography (EtOAc/hexanes, 3:7 → 1:1 gradient). For high-purity batches (>99%), reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) is utilized.
Table 2: Analytical Data Comparison
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 372.44 g/mol | HRMS (ESI+) |
| Purity | 99.2% | HPLC (254 nm) |
| Melting Point | 158–160°C | Differential Scanning Calorimetry |
| $$ ^1H $$-NMR (δ) | 8.71 (s, 1H, pyrazole), 4.42 (s, 2H, CH$$_2$$) | DMSO-d$$_6$$ |
Challenges and Mitigation Strategies
Industrial-Scale Considerations
Kilogram-scale synthesis employs continuous flow reactors for Suzuki-Miyaura coupling, reducing Pd leaching to <5 ppm. Solvent recovery systems (e.g., thin-film evaporation) enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-phenylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited tumor growth .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- The target compound’s pyridine-pyrazole scaffold is shared with cirtuvivint , but it lacks the piperazine-carboxamide moiety, which may reduce kinase selectivity but improve solubility.
- Fluorinated chromenone in introduces strong electron-withdrawing effects and π-stacking capacity, absent in the target compound.
Physicochemical Properties
Insights :
- The higher melting point of (252–255°C) suggests stronger intermolecular interactions (e.g., hydrogen bonding from the amino group) compared to the target compound.
- Lower molecular weight of the target compound may confer better bioavailability than but less metabolic stability than .
Biological Activity
N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-phenylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrazole ring and a pyridine moiety, which are known for their biological activity. The molecular formula is C16H18N4O2S, and its structural representation can be summarized as follows:
Research indicates that this compound acts as a calcimimetic agent , influencing calcium-sensing receptors (CaSR) in various tissues. The modulation of CaSR can lead to significant physiological responses, including alterations in parathyroid hormone (PTH) secretion, which is crucial for calcium homeostasis.
Pharmacological Effects
- Calcimimetic Activity : The compound has been shown to enhance the sensitivity of CaSR to extracellular calcium, leading to decreased PTH levels. This property is particularly beneficial in treating conditions like secondary hyperparathyroidism.
- Antiproliferative Effects : Studies have indicated that compounds with similar structures exhibit antiproliferative effects on cancer cell lines, suggesting potential applications in oncology.
- Neuroprotective Properties : Emerging evidence suggests that the compound may have neuroprotective effects, possibly through modulation of neurotransmitter release or protection against oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
| Study | Findings |
|---|---|
| Study 1 (PubMed 19835382) | Identified structure-activity relationships (SAR) for pyrazole derivatives as calcimimetics; demonstrated efficacy in vivo models for secondary hyperparathyroidism treatment. |
| Study 2 | Investigated antiproliferative effects on various cancer cell lines; results indicated significant inhibition of cell growth at certain concentrations. |
| Study 3 | Explored neuroprotective effects in animal models; suggested potential mechanisms involving antioxidant pathways. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
